Methyl 2-(cyanomethoxy)-3-methylbenzoate
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Overview
Description
Methyl 2-(cyanomethoxy)-3-methylbenzoate is an organic compound with the chemical formula C11H11NO3. It is a derivative of benzoic acid and contains a cyanomethoxy group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyanomethoxy)-3-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with cyanomethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of the cyanomethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyanomethoxy)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(cyanomethoxy)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(cyanomethoxy)-3-methylbenzoate exerts its effects involves interactions with specific molecular targets. The cyanomethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(cyanomethoxy)benzoate: Lacks the methyl group on the benzene ring.
Methyl 3-methylbenzoate: Lacks the cyanomethoxy group.
Methyl 2-(methoxy)-3-methylbenzoate: Contains a methoxy group instead of a cyanomethoxy group.
Uniqueness
Methyl 2-(cyanomethoxy)-3-methylbenzoate is unique due to the presence of both the cyanomethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups allows for specific interactions and applications that are not possible with the similar compounds listed above.
Properties
CAS No. |
89525-75-7 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(cyanomethoxy)-3-methylbenzoate |
InChI |
InChI=1S/C11H11NO3/c1-8-4-3-5-9(11(13)14-2)10(8)15-7-6-12/h3-5H,7H2,1-2H3 |
InChI Key |
PIDJSIWHKLJOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OCC#N |
Origin of Product |
United States |
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